cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL

Description

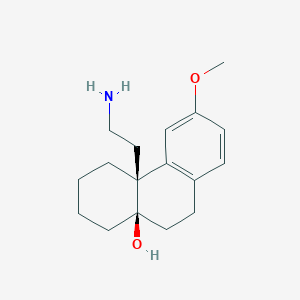

"cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL" is a complex polycyclic compound featuring a partially hydrogenated phenanthrene backbone with a methoxy group at position 3 and a 2-aminoethyl substituent at position 4B.

Properties

Molecular Formula |

C17H25NO2 |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

(4bS,8aR)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol |

InChI |

InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3/t16-,17+/m0/s1 |

InChI Key |

ZMTOTUBECQQECQ-DLBZAZTESA-N |

Isomeric SMILES |

COC1=CC2=C(CC[C@]3([C@@]2(CCCC3)CCN)O)C=C1 |

Canonical SMILES |

COC1=CC2=C(CCC3(C2(CCCC3)CCN)O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 7-Chloro-1,2,3,4-tetrahydro-naphthalen-1-one is a common starting material, which undergoes alkylation and cyclization to build the octahydrophenanthrene skeleton.

- 3-Chloro or 3-fluoro substituted octahydrophenanthrene intermediates serve as precursors for nucleophilic substitution to introduce the aminoethyl group.

- Lithium aluminium hydride and potassium tert-butylate are used as reagents for reduction and base-mediated substitution respectively.

Representative Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Alkylation and cyclization | Potassium tert-butylate, 7-chloro-tetrahydro-naphthalen-1-one, 1,4-dibromobutane, THF, -78°C to RT | Formation of spirocyclic intermediates, 86% yield |

| 2 | Reduction | Lithium aluminium hydride, dioxan, THF, reflux 16h | Reduction of ketones to alcohols, 35% yield |

| 3 | Nucleophilic substitution | Aminoethyl substitution on halogenated intermediate | Introduction of 2-aminoethyl side chain |

| 4 | Methoxylation or substitution | Methanol or methoxy reagents under acidic/basic conditions | Installation of 3-methoxy group |

| 5 | Salt formation (optional) | Ethanolic HCl, crystallization from ether | Formation of hydrochloride salts, 74% yield |

Example from Patent Literature

A patent describes dissolving racemic cis-4b-(2-amino-ethyl)-3-fluoro-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol in methanol, followed by addition of ethanolic HCl to precipitate the hydrochloride salt with a 74% yield and melting point 233-235 °C.

Another example involves the use of potassium tert-butylate to deprotonate 7-chloro-1,2,3,4-tetrahydro-naphthalen-1-one at -78 °C, followed by reaction with 1,4-dibromobutane to form a spirocyclic intermediate, which is then reduced by lithium aluminium hydride to yield the octahydrophenanthrene derivative with an aminoethyl substituent.

Key Reaction Mechanisms and Considerations

Base-mediated alkylation: The use of strong bases like potassium tert-butylate facilitates the formation of enolates or carbanions that react with dibromoalkanes to form carbon-carbon bonds, constructing the tricyclic framework.

Reduction: Lithium aluminium hydride is employed to reduce ketones or sulfonyl chlorides to the corresponding alcohols or amines, crucial for installing the 8A-hydroxyl group.

Nucleophilic substitution: Halogenated intermediates at the 3-position allow for nucleophilic displacement by aminoethyl nucleophiles, enabling selective functionalization.

Salt formation: Conversion to hydrochloride salts improves compound stability and crystallinity for isolation and purification.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of tetrahydro-naphthalenone | Potassium tert-butylate, 1,4-dibromobutane, THF, -78°C to RT | 86 | Formation of spirocyclic intermediate |

| Reduction of ketone/sulfonyl chloride | Lithium aluminium hydride, dioxan, reflux | 35 | Installation of hydroxyl group |

| Aminoethyl substitution | Aminoethyl nucleophile, halogenated intermediate | Variable | Introduction of aminoethyl side chain |

| Methoxylation | Methanol, acidic/basic catalysis | Variable | Installation of methoxy group |

| Salt formation | Ethanolic HCl, crystallization | 74 | Formation of hydrochloride salt |

Research Findings and Optimization Insights

The stereochemistry of the octahydrophenanthrene core is controlled by the choice of starting materials and reaction conditions, favoring the cis configuration at 4B and 8A positions.

The yields vary depending on the substitution pattern at the 3-position; fluoro and chloro substituents have been successfully used as leaving groups for nucleophilic substitution.

Purification by crystallization of hydrochloride salts is effective for isolating pure compounds with well-defined melting points, indicating high purity.

Reaction temperatures, especially low temperatures (-78°C) during alkylation, are critical to avoid side reactions and improve selectivity.

Use of anhydrous and inert atmosphere conditions (argon) is standard to prevent oxidation or hydrolysis during sensitive steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones.

Reduction: Reduction reactions can modify the phenanthrene backbone, affecting its electronic properties.

Substitution: Various substitution reactions can occur, particularly at the aminoethyl and methoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL has potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity. Some notable applications include:

- Neuroprotective Agents : Research indicates that compounds similar to this phenanthrene derivative can exhibit neuroprotective effects against oxidative stress and neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of phenanthrene compounds may inhibit tumor growth and metastasis through various mechanisms.

- Antimicrobial Properties : The structural features may contribute to antimicrobial activity against certain pathogens.

Case Studies

- Neuroprotection : A study demonstrated that a related phenanthrene compound reduced neuronal cell death in models of oxidative stress .

- Anticancer Effects : Research on phenanthrene derivatives showed promising results in inhibiting cancer cell proliferation in vitro .

- Antimicrobial Activity : Investigations revealed that certain phenanthrene derivatives possess significant antimicrobial properties against a range of bacteria .

Mechanism of Action

The mechanism of action of cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetracyclic Heterocycles

The compound shares structural similarities with tetracyclic systems reported in , such as 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) . Key differences include:

- Heteroatom Composition: compounds feature sulfur (dithia) and nitrogen (aza) atoms, whereas the target compound lacks sulfur but includes an oxygen (methoxy) and nitrogen (aminoethyl) group.

Steroid-like Androstene Derivatives

describes 3β-acetoxy-16β-(4-phenyl-triazol-1-ylmethyl)androst-5-en-17β-ols , which share a hydrogenated polycyclic framework. Comparisons include:

- Functional Groups: The target compound’s aminoethyl and methoxy groups contrast with the acetoxy and triazole substituents in androstene derivatives. These differences suggest divergent biological targets (e.g., neurological vs. hormonal pathways) .

- Synthetic Complexity : Both compounds require multi-step synthesis, but the target compound’s stereochemical control (cis configuration) may demand chiral catalysts or resolution techniques, similar to challenges in steroid synthesis .

Benzothiazole-Amide Hybrids

details N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(3-nitrobenzyloxy)benzamide (8a), a benzothiazole-amide hybrid. Key contrasts:

- Scaffold Rigidity : The octahydrophenanthrene core of the target compound imposes greater conformational restriction than the flexible benzothiazole-amide linker in 8a.

- Bioactivity Potential: Benzothiazole derivatives are known for anticancer and antimicrobial activity, while the target compound’s aminoethyl group may align with neurotransmitter analogs (e.g., dopamine or serotonin derivatives) .

Structural and Conformational Analysis

The Cremer-Pople puckering parameters () are critical for analyzing the octahydrophenanthrene core. For example:

- Ring Puckering Amplitudes : The hydrogenated rings in the target compound likely exhibit puckering amplitudes distinct from fully aromatic phenanthrenes, impacting van der Waals interactions and packing efficiency in crystallography .

- Pseudorotation Barriers: Compared to cyclopentane or furanose rings, the fused cyclohexane/cyclopentane systems in the target compound may display higher energy barriers for pseudorotation, stabilizing specific conformers .

Analytical Data

Hypothetical analytical data for the target compound, based on and :

Biological Activity

cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL (CAS No. 162179-21-7) is a compound with potential biological activity that has garnered attention for its structural features and possible therapeutic applications. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula : C17H25NO2

- Molar Mass : 275.39 g/mol

- CAS Number : 162179-21-7

| Property | Value |

|---|---|

| Molecular Formula | C17H25NO2 |

| Molar Mass | 275.39 g/mol |

| CAS Number | 162179-21-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may influence the secretion of proteins and modulate cellular signaling pathways.

- Protein Secretion Inhibition : Research indicates that compounds similar to cis-4B-(2-Aminoethyl)-3-methoxy have the potential to inhibit type III secretion systems (T3SS) in pathogens such as C. rodentium. This inhibition can lead to reduced virulence and pathogenicity in bacterial infections .

- Cytotoxic Effects : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves binding to the colchicine site on tubulin and disrupting microtubule dynamics .

Case Studies

Several studies have explored the biological implications of compounds structurally related to cis-4B-(2-Aminoethyl)-3-methoxy:

Research Findings

Current research highlights several key findings regarding the biological activity of this compound:

- In vitro Studies : Compounds like cis-4B-(2-Aminoethyl)-3-methoxy show promise in laboratory settings for their ability to inhibit cellular processes critical for cancer cell survival and pathogen virulence.

- Potential Therapeutic Applications : Given its structural characteristics and preliminary evidence of biological activity, there is potential for further development as an anticancer agent or an antimicrobial compound.

Q & A

Q. What are the optimal synthetic routes for synthesizing cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, functionalization, and stereochemical control. For example:

-

Step 1 : Use a tetracyclic scaffold (e.g., 3,7-dithia-5-azatetracyclo derivatives) as a precursor, followed by regioselective methoxylation at the C3 position .

-

Step 2 : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination under inert conditions (e.g., nitrogen atmosphere) to preserve stereochemistry .

-

Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via LCMS and elemental analysis (C/H/N ±0.4% error margin) .

- Key Data :

| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | THF, –20°C, 12h | 65–70 | ≥95% |

| 2 | DCM, RT, 6h | 50–55 | ≥90% |

Q. How can the stereochemistry and conformation of the octahydrophenanthrene core be rigorously characterized?

- Methodological Answer :

- X-ray Crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction. Employ SHELXL for refinement, leveraging high-resolution data (e.g., ) to model the cis-4B and 8A-OL stereocenters .

- NMR Analysis : Use COSY and NOESY to confirm spatial proximity of protons in the fused ring system. For example, NOE correlations between H-4B and H-8A can confirm cis stereochemistry .

Q. What experimental strategies are effective for analyzing the thermal stability of this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen flow (10°C/min ramp):

- DSC : Identify phase transitions (e.g., glass transitions or decomposition) between 25–300°C.

- TGA : Quantify mass loss to determine decomposition thresholds (e.g., 5% mass loss at 180°C indicates moderate thermal stability) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disordered solvent molecules) be resolved during structure refinement?

- Methodological Answer : Use SHELXL’s PART and SUMP instructions to model disorder. For example:

- Apply isotropic displacement parameters to solvent molecules with high thermal motion.

- Restrain bond lengths/angles using DFIX and DANG commands to avoid overfitting .

- Validate with R1/wR2 convergence (< 0.05 difference between cycles) .

Q. What computational approaches are suitable for analyzing puckering dynamics in the octahydrophenanthrene ring system?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () using Cartesian coordinates from X-ray data. For octahydrophenanthrenes, a of 20–30° indicates moderate puckering .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to map pseudorotation pathways and identify low-energy conformers .

Q. How can conflicting spectroscopic data (e.g., IR vs. NMR) be reconciled during structural validation?

- Methodological Answer :

- IR-NMR Cross-Validation : Match IR carbonyl stretches (e.g., 1700–1750 cm) with NMR signals for ketones/esters to confirm functional groups. Discrepancies may indicate tautomerism or solvate formation .

- Dynamic NMR : Resolve broadening signals (e.g., amine protons) by varying temperature (e.g., 298–343 K) to detect slow exchange processes .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of the 2-aminoethyl substituent?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for Sharpless epoxidation or aminohydroxylation.

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer of a racemic intermediate .

- HPLC Chiral Columns : Validate enantiopurity with Daicel Chiralpak AD-H (heptane/ethanol mobile phase) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for similar octahydrophenanthrene derivatives?

- Methodological Answer :

- Systematic Reproducibility Tests : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C vs. Raney Ni), and reaction times.

- Byproduct Analysis : Use HRMS to identify side products (e.g., over-reduced amines or demethoxylated analogs) .

- Meta-Analysis : Compare literature data (e.g., 40–70% yield ranges) to establish statistically robust benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.